Compound Description: Ponatinib is a tyrosine kinase inhibitor that functions as an anticancer agent, specifically for the treatment of chronic myeloid leukemia (CML) []. The drug is known to target the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant [].
Compound Description: Imatinib, an anticancer drug, acts as a tyrosine kinase inhibitor. It is primarily used in the treatment of leukemia due to its ability to specifically target tyrosine kinases [].
Compound Description: This compound exhibits potent inhibitory activity against the butyrylcholinesterase enzyme, demonstrating an IC50 value of 0.82 ± 0.001 μM []. Its potential as a therapeutic agent for Alzheimer's disease is currently being explored due to its cholinesterase inhibitory properties [].
Compound Description: BN 80933 acts as both a neuronal nitric oxide synthase inhibitor and an antioxidant []. This dual-action compound has demonstrated neuroprotective effects in animal models of cerebral ischemia, signifying its potential as a treatment option for stroke [].
Compound Description: NAPMA has demonstrated significant inhibitory effects on osteoclast differentiation, without causing cytotoxic effects []. It achieves this by downregulating the expression of osteoclast-specific markers and reducing bone resorption []. This suggests NAPMA could be a potential drug candidate for treating osteoporosis and other bone diseases linked to excessive bone resorption [].
Compound Description: PPOAC-Bz has been identified as a strong inhibitor of osteoclastogenesis []. This compound exhibits its effects by altering the expression of osteoclast-specific genes and suppressing the formation of mature osteoclasts []. These findings suggest PPOAC-Bz could be a promising drug candidate for treating bone diseases associated with osteolysis [].
7. 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide* Compound Description: This compound was synthesized and characterized using a variety of techniques, including X-ray diffraction and density functional theory (DFT) calculations []. Its crystal structure revealed a three-dimensional framework structure stabilized by N–H···O and O–H···O hydrogen bonds [].* Relevance: This compound shares the benzamide core structure with 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, indicating they belong to the same chemical class.
Compound Description: Itraconazole is an antifungal medication used to treat various fungal infections []. Its molecular structure has been thoroughly analyzed using X-ray diffraction, revealing a complex structure with variations in the conformation of certain moieties [].
9. N-(4-Methyl phenyl)-2-(3-nitro-benzamido) benzamide* Compound Description: This compound is a novel bis-amide that was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction []. Structural analysis revealed that the molecules are interconnected by N–H···O and C–H···O hydrogen bonds within the crystal lattice [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are benzamide derivatives, sharing the common structural feature of a benzamide group. This suggests potential similarities in their chemical properties and potential biological activities.
Compound Description: This class of benzothiophene arylpiperazine derivatives has been synthesized and investigated for its potential as serotonergic agents with affinity for the 5-HT1A receptor [].
Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, effectively reducing bone resorption and showing potential as a treatment for osteoclast-related bone diseases [].
Compound Description: The crystal structure of this compound reveals the presence of intermolecular hydrogen bonding and π–π interactions, providing insights into its solid-state packing [].
Compound Description: These derivatives have been identified as potential inhibitors of Salmonella biofilms, particularly 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole and 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole [].
Compound Description: This compound was successfully synthesized using a microwave-assisted Fries rearrangement approach. The synthesis, along with its structural analysis using X-ray diffraction and theoretical studies, has been reported [].
Compound Description: Hu7691 is a new-generation, selective AKT inhibitor developed for its anticancer properties [, ]. It exhibits low activity in inducing keratinocyte apoptosis, making it a promising candidate with a potentially improved cutaneous safety profile compared to other AKT inhibitors [].
Compound Description: This compound belongs to the quinolone family and demonstrates antimicrobial activity, particularly against Gram-positive bacteria []. Its enantiomers display significant differences in potency, indicating a chiral influence on its biological activity [].
Compound Description: This compound, along with its derivatives, has demonstrated potent anti-inflammatory activity, surpassing the potency of Indomethacin in certain instances [].
Compound Description: This 1,4-dihydropyridine (1,4-DHP) derivative was synthesized and characterized using a combination of spectroscopic techniques and X-ray crystallography []. DFT analysis and bond order modeling were also employed to understand its structural features and potential biological activities [].
Compound Description: [18F]T-401 is a PET imaging agent designed for visualizing monoacylglycerol lipase (MAGL) in the brain []. It exhibits reversible binding kinetics to MAGL, making it a valuable tool for investigating MAGL levels in both normal and diseased states [].
Compound Description: ZINC18057104 was identified through virtual screening as a potential inhibitor of E. coli DNA gyrase, the target of quinolone antibiotics []. It exhibits antimicrobial activity against E. coli, including quinolone-resistant strains [].
Compound Description: S-23121 is metabolized extensively in rats, forming various metabolites including sulfonic acid conjugates, sulfates, and glucuronides [, ].
Compound Description: This compound's crystal structure has been elucidated using X-ray diffraction, revealing key structural features such as the orientation of its phenyl rings and intermolecular interactions [].
23. 3-Fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide* Compound Description: This compound is being investigated for its potential in preventing and treating neurodegenerative diseases, specifically by targeting the S1 pocket of GCP II []. * Relevance: This compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide are both benzamide derivatives, suggesting they share a common chemical class and may have overlapping biological activities.
Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor with potential for treating gastrointestinal stromal tumors []. It exhibits strong antiproliferative activity against various KIT mutant-driven cell lines and possesses favorable pharmacokinetic properties [].
25. 2-(5-Fluoro-1-methyl-2-oxoindolin-3-ylidene)-N-[4-(methylsulfanyl)phenyl]hydrazine-1-carbothioamide* Compound Description: The crystal structure of this compound has been determined and reveals the presence of intramolecular hydrogen bonding and π–π stacking interactions, providing insights into its solid-state packing and potential biological interactions [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share a fluorine atom directly attached to a benzene ring. This common structural feature might contribute to comparable physicochemical properties, although their core structures differ.
26. 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide* Compound Description: This compound's crystal structure, solved using X-ray diffraction, highlights the influence of intermolecular N—H⋯O hydrogen bonds in its solid-state architecture [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share a common structural feature: a fluorine atom directly attached to a benzamide group. This similarity suggests they belong to the same chemical class and may display similar chemical properties.
27. (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide* Compound Description: This benzamide derivative has been structurally characterized using single-crystal X-ray diffraction, revealing details about its molecular geometry and crystal packing [].* Relevance: Both this compound and 2-fluoro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide share the fundamental benzamide core structure. This structural similarity suggests they belong to the same chemical class and may exhibit similar chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.